N,N-二甲基-2-吩噻嗪-10-基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N,N-dimethyl-2-phenothiazin-10-ylpropanamide and its derivatives involves various chemical reactions, including diazotization, coupling reactions, and condensation reactions. For instance, novel derivatives were synthesized by performing diazotization followed by coupling reactions, showcasing the chemical versatility of the phenothiazine core structure (Gopi, Sastry, & Dhanaraju, 2017).

Molecular Structure Analysis

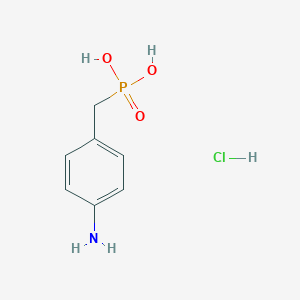

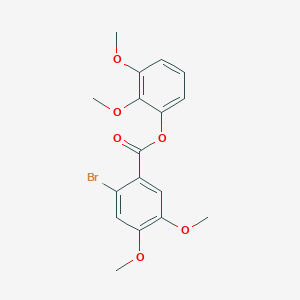

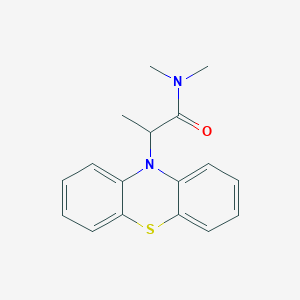

The molecular structure of N,N-dimethyl-2-phenothiazin-10-ylpropanamide derivatives has been extensively studied through various spectroscopic techniques. Conformational studies reveal the nitrogen atom of the phenothiazine ring adopting an expanded pyramidal configuration, indicating the importance of the geometric arrangement for its chemical behavior and interaction with biological targets (Resmi et al., 2016).

Chemical Reactions and Properties

N,N-Dimethyl-2-phenothiazin-10-ylpropanamide undergoes various chemical reactions, including electron transfer and formation of charge-transfer complexes. These reactions are pivotal for understanding its chemical behavior and potential applications in medicinal chemistry and materials science (Wiśniewska & van Eldik, 2006).

Physical Properties Analysis

The physical properties of N,N-dimethyl-2-phenothiazin-10-ylpropanamide derivatives, such as their high thermal stability and ability to form stable molecular complexes, contribute to their application potential in various fields. X-ray crystallography studies provide detailed insights into their structural configurations and interactions at the molecular level (Rodríguez, López de Lerma, & Perales, 1996).

Chemical Properties Analysis

The chemical properties of N,N-dimethyl-2-phenothiazin-10-ylpropanamide, including its interaction with biological targets and antimicrobial activity, underscore its significance in the development of new therapeutic agents. Its ability to form stable complexes with Plasmodium falciparum and exhibit inhibitory activity highlights its potential in treating diseases (Resmi et al., 2016).

科学研究应用

抗肿瘤特性

吩噻嗪,包括 N,N-二甲基-2-吩噻嗪-10-基丙酰胺衍生物,因其抗肿瘤特性而受到研究。虽然许多吩噻嗪没有表现出显着的抗肿瘤活性,但某些衍生物可以间接降低由辐射和其他化学致癌物引起的细胞毒性作用。一些衍生物可防止由二甲基苯蒽等致癌物代谢活化引起的癌症。吩噻嗪衍生物在特定组织中的选择性积累表明在治疗肿瘤(包括脑瘤和黑色素瘤)中具有潜在的有效性,通过在吩噻嗪的芳香环上进行硝基取代制备高活性衍生物 (Motohashi 等,1991)。

非精神病作用

除了其众所周知的抗精神病用途外,吩噻嗪还表现出广泛的生物活性。最近的报告强调了诸如抗菌、抗朊和抗癌活性等新特性。随着我们对吩噻嗪功能的了解越来越全面,其未来的临床应用将不断扩展。这包括它们与细胞过程和生物分子(如 DNA 和蛋白质)的相互作用,为开发新的治疗策略提供了有希望的途径 (Sudeshna & Parimal,2010)。

属性

IUPAC Name |

N,N-dimethyl-2-phenothiazin-10-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-12(17(20)18(2)3)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLMEIOYFTWFLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-phenothiazin-10-ylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-Methyl-2-pyrimidinyl)-2-[[5,6,7,8-tetrahydro-5-[[[4-(trifluoromethyl)phenyl]methoxy]imino]-2-na](/img/no-structure.png)

![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)